Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate
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Overview
Description
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate is an organic compound with the molecular formula C8H7Cl2NO4. It is characterized by the presence of a pyrrole ring substituted with two chlorine atoms and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate can be synthesized through organic synthesis methods. One common approach involves the reaction of 3,4-dichloromaleic anhydride with ethyl glycinate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate: Similar structure but lacks the chlorine substituents.
N-Carbethoxymethyl-dichlormaleimid: Another related compound with similar functional groups.
Uniqueness
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate is unique due to the presence of chlorine atoms on the pyrrole ring, which can significantly influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications .
Properties
CAS No. |
89938-80-7 |
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Molecular Formula |
C8H7Cl2NO4 |
Molecular Weight |
252.05 g/mol |
IUPAC Name |
ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C8H7Cl2NO4/c1-2-15-4(12)3-11-7(13)5(9)6(10)8(11)14/h2-3H2,1H3 |
InChI Key |
ROYMGYCGHDNMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
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